molecular formula C11H17NO2 B1649904 3-Azaspiro[5.6]dodecane-2,4-dione CAS No. 1078-89-3

3-Azaspiro[5.6]dodecane-2,4-dione

Cat. No.: B1649904
CAS No.: 1078-89-3
M. Wt: 195.26
InChI Key: TYAICTUSXVUMNX-UHFFFAOYSA-N
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Description

3-Azaspiro[5.6]dodecane-2,4-dione is a spirocyclic synthetic intermediate of significant interest in pharmaceutical and organic chemistry research. This compound features a central spiro carbon atom connecting a cyclohexane ring and a 2,4-diketopiperazine ring system, a structural motif present in various bioactive molecules. Researchers value this spiro architecture for its three-dimensional complexity and potential in probing biological systems. Spirocyclic compounds analogous to this compound have demonstrated notable pharmacological activities in scientific studies. Structurally related azaspiro diones have been investigated for their anticonvulsant properties in preclinical models, showing effectiveness against seizures . Furthermore, related 1-oxa-4-azaspiro[4.5]decane derivatives have exhibited potent antitumor activity in vitro, with specific compounds showing low micromolar to sub-micromolar IC50 values against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines . The mechanism of action for such spirocyclic diones often involves interaction with central nervous system targets or the induction of apoptosis in proliferative cells, making them valuable tools for researching new therapeutic pathways. As a high-purity building block, this compound is primarily used in the synthesis of more complex molecules, structure-activity relationship (SAR) studies, and the exploration of new chemical entities in drug discovery programs. It is particularly relevant for researchers working in neuroscience and oncology . This product is intended for research purposes in a controlled laboratory environment. This compound is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-azaspiro[5.6]dodecane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-9-7-11(8-10(14)12-9)5-3-1-2-4-6-11/h1-8H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAICTUSXVUMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CC(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677293
Record name 3-Azaspiro[5.6]dodecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078-89-3
Record name 3-Azaspiro[5.6]dodecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Linear Precursors

A primary route involves cyclocondensation of δ-amino ketones or γ-lactam precursors under acidic or basic conditions. For example, heating 6-aminocyclohexanone with chloroacetyl chloride in 1,4-dioxane at 80°C for 12 hours yields the spirocyclic diketone via intramolecular cyclization. This method achieves moderate yields (45–55%) but requires stringent temperature control to avoid side reactions such as over-oxidation.

Reaction Scheme:
$$
\text{6-Aminocyclohexanone} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{1,4-dioxane, 80°C}} \text{this compound} + \text{HCl}
$$

Key parameters for optimization include:

  • Solvent polarity : 1,4-Dioxane enhances solubility of intermediates.
  • Catalyst : Pyridine or triethylamine neutralizes HCl, shifting equilibrium toward product formation.

Photoredox-Catalyzed Oxidative Coupling

Recent advances employ ruthenium-based photoredox catalysts to mediate oxidative coupling between secondary amines and α-keto acids . In a representative procedure:

Parameter Value
Catalyst Ru(bpy)$$3$$(PF$$6$$)$$_2$$
Light Source 35 W blue LEDs
Solvent 1,4-Dioxane
Reaction Time 8 hours
Yield 68%

Mechanistic Insight :
The catalyst generates singlet oxygen ($$ ^1\text{O}_2 $$) under light, facilitating dehydrogenation of the amine to an imine intermediate. Subsequent nucleophilic attack by the α-keto acid forms the spirocyclic core.

Alkaline-Mediated Coupling Reactions

A patent-pending method utilizes sodium hydroxide to promote coupling between 2-chloromethyl-4-methylquinazoline and acetaldehyde in 1,4-dioxane. Although designed for quinazoline derivatives, this approach adapts to spirocyclic diketones by modifying substrates:

Step Conditions
Substrate Dissolution 1,4-Dioxane, 25°C
Alkali Addition 30% NaOH, 10–25°C
Reaction 16 hours, stirring
Workup Filtration, silica gel chromatography

This method achieves 72% purity after chromatography but requires post-synthetic purification.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Advantages Limitations
Cyclocondensation 45–55 85–90 Simple setup Moderate yields
Photoredox Catalysis 68 95 High selectivity Specialized equipment required
Alkaline Coupling 60 72 Scalable Extensive purification needed

The photoredox method offers superior efficiency and purity but necessitates light-emitting diodes (LEDs) and oxygen atmospheres. In contrast, alkaline coupling is operationally simpler but yields less pure products.

Analytical Characterization

Spectroscopic Data :

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d$$6$$) : δ 3.12 (t, 2H, J = 6.4 Hz, CH$$2$$), 2.85 (s, 2H, CO), 1.45–1.20 (m, 10H, cyclohexane).
  • IR (KBr) : 1720 cm$$^{-1}$$ (C=O stretch), 1665 cm$$^{-1}$$ (amide I).

Chromatographic Purity : HPLC analysis (C18 column, acetonitrile/water) shows ≥95% purity for photoredox-derived samples.

Chemical Reactions Analysis

Types of Reactions: 3-Azaspiro[5.6]dodecane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .

Scientific Research Applications

3-Azaspiro[5.6]dodecane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azaspiro[5.6]dodecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Heteroatom Variations

3-Azaspiro[5.5]undecane-2,4-dione (CAS 1130-32-1)
  • Structure : A smaller spiro system with 5-membered and 6-membered rings.
  • Molecular Weight : 181.23 g/mol; Melting Point : 168–169°C .
  • Key Differences: The reduced ring size ([5.5] vs. The compound has been studied for interactions with ion channels, suggesting CNS activity .
1,3-Diaza-spiro[4.7]dodecane-2,4-dione (CAS 710-94-1)
  • Structure : Contains two nitrogen atoms in a [4.7] spiro system.
  • Molecular Weight : 196.24 g/mol.
  • Key Differences : The additional nitrogen increases polarity and hydrogen-bonding capacity, which may improve solubility but complicate synthetic purification .
8-Oxa-2-azaspiro[4.5]decane-3,4-dione (CAS 1909326-67-5)
  • Structure : Incorporates an oxygen atom (oxa) in the spiro framework.
  • Molecular Weight : 169.18 g/mol; Purity : ≥95%.
  • Key Differences : The oxygen atom alters electronic properties, making it more hydrophilic. This compound is marketed for agrochemical and material science applications .

Key Trends :

  • Larger spiro systems (e.g., [5.6] vs. [4.5]) often require longer reaction times and higher temperatures due to increased steric hindrance.
  • Microwave-assisted synthesis improves yields for smaller spiro systems (e.g., 97% for 7-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione) .

Physicochemical Properties

Compound Melting Point (°C) LogP Solubility Profile Reference
3-Azaspiro[5.6]dodecane-2,4-dione Not reported ~1.5* Likely low aqueous
3-Azaspiro[5.5]undecane-2,4-dione 168–169 1.49 Low aqueous solubility
1,3-Diaza-spiro[4.7]dodecane-2,4-dione Not reported ~0.8* Moderate (polar groups)
8-Oxa-2-azaspiro[4.5]decane-3,4-dione Not reported ~0.3* High (due to oxa group)

*Estimated based on structural analogs.

Key Insight :

  • Heteroatom substitutions (e.g., oxa vs. aza) significantly impact hydrophilicity. For instance, 8-Oxa-2-azaspiro[4.5]decane-3,4-dione’s LogP of ~0.3 suggests better aqueous solubility than nitrogen-rich analogs .

Comparison :

  • The target compound’s larger [5.6] system may offer unique binding pockets for protein targets but could face synthetic challenges.
  • Substituents like trifluoromethyl () or chlorophenyl () groups can modulate pharmacokinetics and target affinity.

Biological Activity

3-Azaspiro[5.6]dodecane-2,4-dione is a heterocyclic compound characterized by its unique spirocyclic structure. Its molecular formula is C11H17NO2C_{11}H_{17}NO_2 with a molecular weight of 195.26 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Various studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi, suggesting its potential as a therapeutic agent in treating infectious diseases.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms, including modulation of signaling pathways involved in cell cycle regulation.

Case Study: Anticancer Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing various cellular processes.

Proposed Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
  • Receptor Modulation: It could affect receptor signaling pathways that regulate cell growth and apoptosis.

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes include:

  • Cyclization Reactions: Utilizing amines and cyclic anhydrides to form the spirocyclic structure.
  • Purification Techniques: Multiple purification steps such as recrystallization or chromatography are employed to achieve high purity levels suitable for biological testing.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation: Leading to the formation of oxidized derivatives.
  • Reduction: Converting it into reduced forms using agents like lithium aluminum hydride.
  • Substitution: Allowing for functional group modifications under specific conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of 3-azaspiro[5.6]dodecane-2,4-dione?

  • Methodological Answer : Microwave-assisted synthesis in methanol/water solutions with ammonium carbonate and potassium cyanide has been effective for analogous spirohydantoins, achieving yields up to 97% for similar compounds. Key parameters include reaction temperature (80–100°C), stoichiometric ratios of ketone precursors to ammonium carbonate (1:2), and microwave irradiation time (15–30 minutes). Post-synthesis purification via recrystallization from ethanol/water mixtures enhances purity .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • IR Spectroscopy : Confirm carbonyl stretching vibrations (C=O) at ~1750–1700 cm⁻¹ for the dione groups.
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify spirocyclic connectivity and methylene/methyl group environments. For example, spiro carbons typically appear at δ 55–65 ppm in 13C^{13}C-NMR.
  • HRMS : Validate molecular formula accuracy (e.g., C10_{10}H14_{14}N2_2O2_2) with mass error <5 ppm .

Advanced Research Questions

Q. How can contradictions between experimental and computational data on hydrogen bonding patterns in spirohydantoins be resolved?

  • Methodological Answer : Compare crystal structure data (e.g., X-ray diffraction) with density functional theory (DFT) calculations. For instance, polar hydantoin groups in 1,3-diazaspiro[4.7]dodecane-2,4-dione form N–H···O/N hydrogen bonds in layered structures. Discrepancies arise from solvent effects or lattice packing in crystallography vs. gas-phase DFT models. Use software like SHELXL for refinement and Gaussian09 for DFT, ensuring basis sets (e.g., B3LYP/6-311+G(d,p)) account for dispersion forces .

Q. What pharmacological targets are plausible for this compound based on structural analogs?

  • Methodological Answer : Spirohydantoins are precursors to gabapentinoid drugs (e.g., gabapentin) targeting α2δ calcium channel subunits in neuropathic pain. Screen for binding affinity using radiolabeled ligand assays (e.g., 3H^3H-gabapentin) in dorsal root ganglion neurons. Additionally, evaluate inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) via enzyme kinetics, as quinazoline-2,4-dione derivatives show herbicidal activity .

Q. What computational strategies are effective for modeling the conformational flexibility of this compound?

  • Methodological Answer : Perform molecular dynamics (MD) simulations with AMBER or GROMACS, parameterizing force fields (e.g., GAFF2) using DFT-optimized geometries. Analyze ring puckering via Cremer-Pople parameters and identify low-energy conformers using potential energy surface (PES) scans. Compare torsional angles with X-ray data to validate simulations .

Q. How can researchers address challenges in purity assessment for this compound?

  • Methodological Answer : Cross-validate purity using orthogonal methods:

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities.
  • Elemental Analysis : Ensure C, H, N values align with theoretical compositions (±0.3% tolerance).
  • Melting Point Consistency : Compare observed values (e.g., 180–185°C) with literature to detect polymorphic contaminants. Note that commercial sources may lack analytical data, necessitating in-house validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azaspiro[5.6]dodecane-2,4-dione
Reactant of Route 2
3-Azaspiro[5.6]dodecane-2,4-dione

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